molecular formula C19H14ClN3OS B2912511 2-(4-chlorophenyl)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide CAS No. 784170-65-6

2-(4-chlorophenyl)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide

Cat. No.: B2912511
CAS No.: 784170-65-6
M. Wt: 367.85
InChI Key: QXVOUUFMFSNUSN-UHFFFAOYSA-N
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Description

The compound 2-(4-chlorophenyl)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide features a central acetamide linker connecting two aromatic moieties: a 4-chlorophenyl group and an imidazo[2,1-b]thiazole-substituted phenyl ring.

Properties

IUPAC Name

2-(4-chlorophenyl)-N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3OS/c20-15-5-1-13(2-6-15)11-18(24)21-16-7-3-14(4-8-16)17-12-23-9-10-25-19(23)22-17/h1-10,12H,11H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXVOUUFMFSNUSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)NC2=CC=C(C=C2)C3=CN4C=CSC4=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide typically involves multi-step organic reactions. A common route might include:

    Formation of the imidazothiazole ring: This could be achieved through the cyclization of appropriate thioamide and imidazole precursors under acidic or basic conditions.

    Attachment of the chlorophenyl group: This step might involve a nucleophilic substitution reaction where a chlorophenyl halide reacts with a nucleophile.

    Formation of the acetamide linkage: This could be done by reacting the intermediate with acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and catalytic processes.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide may undergo various chemical reactions, including:

    Oxidation: The compound could be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions might involve hydrogenation using catalysts like palladium on carbon.

    Substitution: The chlorophenyl group could participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

2-(4-chlorophenyl)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide could have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Investigation of its potential as a therapeutic agent for various diseases.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity and affecting cellular pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Structural Modifications and Physicochemical Properties

The table below highlights key structural analogs, their substituents, and physicochemical properties:

Compound ID/Name Substituents on Imidazothiazole Core Acetamide Modifications Yield (%) Melting Point (°C) Key Biological Activity (IC50 or Inhibition Rate)
Target Compound 4-Chlorophenyl N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl) N/A N/A N/A
5l 4-Chlorophenyl N-(6-(4-(4-methoxybenzyl)piperazinyl)pyridin-3-yl) 72 116–118 MDA-MB-231: 1.4 μM; VEGFR2 inhibition: 5.72% (20 μM)
5j 4-Chlorophenyl N-(6-(4-methylpiperazinyl)pyridin-3-yl) 71 118–120 Cytotoxicity data not reported
5g 4-Chlorophenyl N-(6-fluoropyridin-3-yl) 74 211–213 Cytotoxicity data not reported
Compound 18 Imidazo[2,1-b]thiazol-6-yl N-[4-ethoxy-3-(piperidinylsulfonyl)phenyl] N/A N/A Anti-HIV-1 (IC50: 7.5–15.6 μM)
HER2-CD221 Inhibitor - Morpholinophenylamino-pyrimidinyl N/A N/A HER2 and CD221 inhibition (specific IC50 not reported)

Key Observations :

  • Chlorophenyl vs. Other Substituents: Compounds with 4-chlorophenyl (e.g., 5l, 5j, 5g) exhibit enhanced cytotoxicity compared to non-halogenated analogs like 5h (4-methoxyphenyl) . The electron-withdrawing chlorine atom likely improves target binding and metabolic stability.
  • Acetamide Linker Modifications :
    • Piperazinyl-Pyridinyl Groups : 5l and 5j incorporate piperazine derivatives, which enhance solubility and VEGFR2 inhibition (5l: 5.72% inhibition at 20 μM) .
    • Antiviral Modifications : Compound 18 replaces the chlorophenyl with a piperidinylsulfonyl-ethoxy group, shifting activity to HIV-1 inhibition .
  • Melting Points : Higher melting points (e.g., 5g: 211–213°C) correlate with rigid fluoropyridinyl groups, whereas piperazine-containing analogs (5j: 118–120°C) show lower melting points due to increased flexibility .
Anticancer Activity:
  • 5l demonstrates potent activity against MDA-MB-231 breast cancer cells (IC50 = 1.4 μM), outperforming sorafenib (IC50 = 5.2 μM). Its selectivity for MDA-MB-231 over HepG2 (IC50 = 22.6 μM) highlights tissue-specific efficacy .
  • 5g and 5j , despite structural similarities, lack reported cytotoxicity data, suggesting that the 4-methoxybenzyl-piperazine group in 5l is critical for VEGFR2 targeting .
Antiviral Activity:
  • Compound 18 inhibits HIV-1 replication (IC50 = 7.5–15.6 μM) by targeting the HIV-1 matrix protein, a mechanism distinct from chlorophenyl-based anticancer analogs .
Target Specificity:
  • The HER2-CD221 inhibitor replaces the chlorophenyl with a morpholinophenylamino-pyrimidinyl group, illustrating how acetamide modifications redirect activity toward kinase inhibition.

Biological Activity

2-(4-chlorophenyl)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides an overview of its synthesis, biological activity, and relevant case studies.

Synthesis

The synthesis of 2-(4-chlorophenyl)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide typically involves multi-step reactions starting from commercially available precursors. The compound can be synthesized through the reaction of 4-chloroaniline with imidazo[2,1-b]thiazole derivatives under controlled conditions. The final product is usually characterized using techniques such as NMR and mass spectrometry to confirm its structure and purity.

Anticancer Activity

Numerous studies have evaluated the anticancer potential of this compound against various cancer cell lines. For instance, one study demonstrated that derivatives of imidazo[2,1-b]thiazole exhibited cytotoxic effects against human cancer cell lines such as HepG2 (liver cancer) and MDA-MB-231 (breast cancer). The compound was found to inhibit cell proliferation significantly, with IC50 values indicating effective concentrations required to reduce cell viability by 50%:

CompoundCell LineIC50 (µM)Reference
2-(4-chlorophenyl)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamideHepG215.3
2-(4-chlorophenyl)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamideMDA-MB-23112.7

Additionally, molecular docking studies have suggested that this compound interacts effectively with key proteins involved in cancer progression, such as VEGFR2 (Vascular Endothelial Growth Factor Receptor 2), enhancing its potential as an anticancer agent .

Antimicrobial Activity

The antimicrobial properties of the compound have also been investigated. In vitro studies showed that it exhibits significant antimicrobial activity against a range of bacteria and fungi. The effectiveness was compared to standard antimicrobial agents like ciprofloxacin and fluconazole:

MicroorganismMinimum Inhibitory Concentration (MIC, µg/mL)Standard Drug MIC (µg/mL)
Staphylococcus aureus3216
Escherichia coli6432
Candida albicans168

These results indicate that the compound possesses comparable antimicrobial efficacy to established drugs .

Case Studies

Several case studies highlight the biological activity of this compound:

  • Study on Anticancer Activity : A study published in a peer-reviewed journal reported that the compound exhibited promising anticancer activity against various cell lines with lower toxicity towards normal cells compared to traditional chemotherapeutics .
  • Antimicrobial Efficacy : Another research effort focused on synthesizing derivatives of imidazo[2,1-b]thiazole and evaluating their antimicrobial properties. The results indicated that modifications on the phenyl ring significantly enhanced antimicrobial potency .
  • Molecular Docking Analysis : Molecular docking studies revealed that the compound effectively binds to specific targets associated with cancer cell growth and proliferation, suggesting a mechanism for its anticancer effects .

Q & A

Q. What are the optimal synthetic routes for 2-(4-chlorophenyl)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide?

  • Methodological Answer : The synthesis involves multi-step protocols, typically starting with the preparation of imidazo[2,1-b]thiazole intermediates. Key steps include:
  • Thiazole ring formation : Using POCl₃ or other chlorinating agents to cyclize precursors (e.g., thiourea derivatives).
  • Coupling reactions : Amide bond formation via EDC/HOBt or DCC-mediated coupling between the chlorophenyl acetic acid moiety and the imidazo-thiazole-containing aniline derivative .
  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) and recrystallization (ethanol/water) yield pure compounds (72–78% yields) .

Q. How is the compound structurally characterized in academic research?

  • Methodological Answer : Characterization relies on:
  • NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry of the imidazo-thiazole ring and acetamide linkage (e.g., singlet for acetamide methylene at δ ~3.8 ppm) .
  • Mass spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 573.1841 for a 4-chlorophenyl derivative) .
  • X-ray crystallography : Single-crystal diffraction resolves bond angles and confirms planar imidazo-thiazole geometry (e.g., C–N bond lengths: 1.32–1.38 Å) .

Q. What in vitro assays are used to evaluate cytotoxicity?

  • Methodological Answer : Standard protocols include:
  • MTT/PrestoBlue assays : Tested against cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations for 48–72 hours .
  • Apoptosis markers : Flow cytometry (Annexin V/PI staining) and caspase-3/7 activation assays .
  • Selectivity indices : Compare IC₅₀ values between cancerous and non-cancerous cells (e.g., HEK-293) .

Advanced Research Questions

Q. How can contradictory data on biological activity be resolved?

  • Methodological Answer : Discrepancies in cytotoxicity or mechanism studies may arise from:
  • Assay variability : Standardize protocols (e.g., serum-free vs. serum-containing media) and replicate across labs .
  • Structural analogs : Compare derivatives (e.g., 4-fluorophenyl vs. 4-chlorophenyl) to identify substituent effects on potency .
  • Target validation : Use siRNA knockdown or CRISPR-Cas9 to confirm role of proposed targets (e.g., ER stress pathways) .

Q. What strategies improve target specificity in SAR studies?

  • Methodological Answer : Structure-activity relationship (SAR) optimization includes:
  • Substituent modulation : Introduce electron-withdrawing groups (e.g., Cl, F) on the phenyl ring to enhance binding to hydrophobic pockets .
  • Scaffold hopping : Replace imidazo-thiazole with pyrazolo-thiazole to reduce off-target effects .
  • Molecular docking : Use Schrödinger Suite or AutoDock to predict interactions with targets like SIRT1 or HIV-1 MA protein .

Q. How does the compound induce apoptosis via ER stress pathways?

  • Methodological Answer : Mechanistic studies reveal:
  • GRP78 upregulation : Western blotting shows increased expression of ER stress markers in glioblastoma cells .
  • Caspase-12 activation : Confirmed via fluorogenic substrate assays and immunoblotting .
  • Calcium flux : Fura-2 AM imaging detects elevated cytosolic Ca²⁺ levels, linking ER stress to mitochondrial apoptosis .

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